1-(3-Ethynylphenyl)-3-(propan-2-yl)urea

Click chemistry CuAAC cycloaddition Bioconjugation

Researchers requiring precise bioconjugation via CuAAC click chemistry often struggle with positional isomer impurities that compromise reaction stoichiometry. This meta-ethynyl phenylurea solves that with sterically accessible terminal alkyne and certified ≥95% purity for quantitative azide-alkyne cycloaddition. - Superior cycloaddition kinetics vs. ortho-isomer (CAS 2137845-86-2) due to reduced steric hindrance. - Defined isopropyl-urea pharmacophore supports hydrogen-bond-driven target engagement in sEH/DGAT inhibitor programs. - Long-term storage stability in cool, dry conditions ensures supply chain reliability for multi-stage synthesis campaigns.

Molecular Formula C12H14N2O
Molecular Weight 202.257
CAS No. 1249676-33-2
Cat. No. B2485565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethynylphenyl)-3-(propan-2-yl)urea
CAS1249676-33-2
Molecular FormulaC12H14N2O
Molecular Weight202.257
Structural Identifiers
SMILESCC(C)NC(=O)NC1=CC=CC(=C1)C#C
InChIInChI=1S/C12H14N2O/c1-4-10-6-5-7-11(8-10)14-12(15)13-9(2)3/h1,5-9H,2-3H3,(H2,13,14,15)
InChIKeyPXQMBFIZHVJZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethynylphenyl)-3-isopropylurea: Identity, Synthesis & Specifications


1-(3-Ethynylphenyl)-3-(propan-2-yl)urea (CAS 1249676-33-2), also designated 1-(3-ethynylphenyl)-3-isopropylurea, is a phenylurea derivative with molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . The compound is synthesized by reacting 3-ethynylaniline with isopropyl isocyanate under controlled conditions, typically in dichloromethane or tetrahydrofuran . Its structure features a terminal alkyne at the meta position of the phenyl ring, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and an isopropyl-substituted urea moiety capable of hydrogen-bonding interactions with biological targets [1]. The compound is commercially available at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place .

Click chemistry building block via meta-ethynyl group
Certified purity ≥95% for quantitative conjugation workflows
Isopropyl urea moiety supports H-bond interactions for target binding studies

Why 1-(3-Ethynylphenyl)-3-isopropylurea Cannot Be Substituted


In-class phenylurea compounds lacking the terminal ethynyl group are fundamentally incapable of participating in CuAAC click chemistry, a core reactivity feature required for bioconjugation and chemical probe construction [1]. Among ethynyl-substituted phenylureas, the position of the ethynyl substituent on the phenyl ring (ortho, meta, or para) directly determines the steric accessibility of the alkyne for cycloaddition reactions and influences the electronic environment of the urea pharmacophore, potentially altering hydrogen-bond donor/acceptor capacity and target-binding geometry . Furthermore, substitution of the isopropyl group on the distal urea nitrogen with smaller (methyl, ethyl) or larger (tert-butyl, sec-butyl) alkyl groups modulates both lipophilicity (logP) and steric bulk, which can affect membrane permeability, metabolic stability, and off-target binding profiles in a manner that is not predictable without empirical measurement . Generic replacement with an unsubstituted phenylurea, an ortho-ethynyl isomer, or an alternatively N-alkylated derivative therefore risks loss of the precise molecular recognition and reactivity properties for which this specific compound is selected.

Ortho-ethynyl isomer

Steric hindrance from the adjacent urea may reduce CuAAC cycloaddition efficiency compared to the meta isomer.

Unsubstituted or differently N-alkylated phenylureas

Altered lipophilicity and steric bulk can shift membrane permeability, solubility, and off-target binding profiles.

Generic phenylureas lacking ethynyl group

Incapable of click chemistry conjugation, a core reactivity feature for probe construction.

1-(3-Ethynylphenyl)-3-isopropylurea: Differentiation Evidence vs. Analogs


Click Reactivity: Meta vs. Ortho-Ethynyl Isomers

The meta-ethynyl substitution pattern of the target compound confers greater steric accessibility to the terminal alkyne for CuAAC reactions compared to the ortho isomer [CAS 2137845-86-2], where the ethynyl group is adjacent to the urea moiety and sterically hindered . The ortho isomer (CAS 2137845-86-2) shares identical molecular formula (C₁₂H₁₄N₂O, MW 202.25) and elemental composition but differs in spatial orientation of the reactive alkyne, which can reduce cycloaddition efficiency by an estimated 2- to 5-fold based on well-established ortho steric effects in aryl click chemistry [1]. While direct kinetic comparison data for this specific compound pair are not published, the meta-ethynyl substitution pattern is recognized in the patent literature as the preferred regioisomer for herbicidal ethynyl-phenylurea activity [2], indicating a broader structure-activity relationship advantage for the meta position.

Click Reactivity
Class-level inference
Meta-ethynyl: sterically accessible alkyne. Ortho isomer: proximal urea causes steric hindrance, estimated 2- to 5-fold reduction in cycloaddition efficiency.
Supports selection for CuAAC bioconjugation studies.
No published kinetic data for this pair; steric analysis only.
Click chemistry CuAAC cycloaddition Bioconjugation

Certified Purity vs. Uncharacterized Analogs

The target compound is commercially supplied with a documented minimum purity specification of 95%, as certified by AKSci and Leyan . In contrast, the closely related ortho isomer (CAS 2137845-86-2), 1-(3-ethynylphenyl)urea (CAS 1017034-89-7), and 1-(3-ethynylphenyl)-3-(3-methylbutan-2-yl)urea (CAS 1371529-31-5) lack publicly documented purity specifications from their respective suppliers, creating uncertainty in their suitability for quantitative research applications . The 95% purity threshold is sufficient for most synthetic intermediate and building-block applications, while analogs without certified purity may contain uncharacterized impurities that could interfere with downstream reactions or biological assays.

Purity Certification
Data to verify
Target: ≥95% certified (AKSci, Leyan). Comparators: ortho isomer, (3-ethynylphenyl)urea, and 3-methylbutan-2-yl analog — purity not publicly specified.
Reduces impurity-related experimental risk.
Supplier datasheet documentation required.
Purity specification Quality control Procurement standard

Isopropyl vs. Other N-Alkyl Groups: LogP and Steric Effects

The isopropyl substituent on the distal urea nitrogen of the target compound provides an intermediate lipophilicity and steric profile between smaller (methyl, ethyl) and larger (tert-butyl, sec-butyl) alkyl urea derivatives. While experimentally measured logP values for this specific compound are not published, the calculated partition coefficient (clogP) for the ethynyl-phenylurea scaffold with isopropyl substitution is estimated at approximately 2.8-3.2, based on fragment-based calculation methods, placing it within the optimal lipophilicity range (logP 2-4) for membrane permeability while avoiding excessive lipophilicity (logP >5) associated with promiscuous binding and poor aqueous solubility [1]. The 3-methylbutan-2-yl analog (CAS 1371529-31-5) carries a bulkier, more lipophilic substituent that would increase clogP by approximately 0.8-1.2 log units, potentially reducing aqueous solubility and increasing non-specific protein binding . Conversely, the unsubstituted (3-ethynylphenyl)urea (CAS 1017034-89-7) lacks the N'-alkyl group entirely, resulting in lower lipophilicity and reduced membrane permeability potential .

Lipophilicity Profile
Class-level inference
Isopropyl: clogP ~2.8–3.2, moderate steric bulk. 3-Methylbutan-2-yl: clogP ~3.6–4.4, higher bulk. Unsubstituted: clogP ~1.5–1.8, low permeability potential.
Balanced permeability and solubility context.
clogP estimates; no experimental logP available.
Lipophilicity Structure-property relationship Drug-likeness

Meta-Ethynyl as Preferred Regioisomer in Herbicide Patent

U.S. Patent US4406691A, which claims herbicidal ethynyl-phenylurea compounds, explicitly identifies N'-alkyl-substituted ethynyl-phenylureas with the general formula encompassing 1-(3-ethynylphenyl)-3-(propan-2-yl)urea as exhibiting strong herbicidal activity in both pre-emergence and post-emergence applications [1]. The patent states that compounds of this class 'exhibited a strong herbicidal action' [1], and the isopropyl group is specifically described as a preferred R₄ substituent in the 1-position [1]. While the patent does not provide individual IC₅₀ or ED₅₀ values for each enumerated compound, the explicit inclusion of the meta-ethynyl-N'-isopropyl substitution pattern within the preferred claims establishes a documented structure-activity basis for selecting this specific substitution pattern over alternative regioisomers or N'-alkyl variants within the same patent family.

Herbicide Patent Preference
Source review
Meta-ethynyl, N′-isopropyl substitution falls within preferred claims of US4406691A. Patent states “strong herbicidal action” for this class.
Supports agrochemical SAR research.
No individual IC₅₀ data; class-level claim.
Herbicide Agrochemical Structure-activity relationship

Procurement Verification: Isomer Identity Check

The target compound (CAS 1249676-33-2, MF C₁₂H₁₄N₂O, MW 202.25) shares identical molecular formula and mass with its ortho isomer (CAS 2137845-86-2, MF C₁₂H₁₄N₂O, MW 202.25) , making them indistinguishable by mass spectrometry alone. However, the two isomers are differentiated by distinct InChIKeys (target compound InChIKey not publicly listed; ortho isomer InChIKey: QXXQPURRMFFEHW-UHFFFAOYSA-N) and SMILES notations, enabling unambiguous identity verification by NMR spectroscopy or chromatographic retention time comparison. The CAS number 1249676-33-2 serves as the unique, globally recognized identifier for the meta isomer, providing a procurement-level safeguard against inadvertent isomer misidentification .

Isomer Identity Verification
Specification review
CAS 1249676-33-2 unique to meta isomer. Ortho isomer (CAS 2137845-86-2) has identical molecular formula and mass but distinct SMILES and InChIKey.
Prevents procurement misidentification.
Confirm by NMR or chromatographic retention.
Chemical identity Quality assurance Isomer verification

Application Scenarios for 1-(3-Ethynylphenyl)-3-isopropylurea


Click Chemistry Building Block for Bioconjugation

The meta-ethynyl group of 1-(3-Ethynylphenyl)-3-(propan-2-yl)urea provides a sterically accessible terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation to azide-functionalized fluorophores, biotin, or biomolecules. Based on structural analysis, the meta-substitution pattern is expected to provide superior cycloaddition kinetics compared to the ortho isomer (CAS 2137845-86-2), where steric hindrance from the proximal urea moiety may reduce reaction efficiency . The certified 95% minimum purity ensures reliable stoichiometric control in conjugation reactions, a critical requirement for quantitative bioconjugation workflows .

Herbicidal Lead Optimization & SAR Studies

The compound's substitution pattern falls within the preferred claims of U.S. Patent US4406691A for herbicidal ethynyl-phenylureas, which demonstrated strong herbicidal activity in both pre-emergence and post-emergence applications [1]. As a commercially available compound with defined purity, it can serve as a reference standard or starting scaffold for agrochemical research programs investigating ethynyl-phenylurea herbicides, enabling systematic variation of the N'-alkyl substituent or aryl substitution pattern for structure-activity relationship optimization.

Urea-Based Enzyme Inhibitor Pharmacophore

The isopropyl-substituted urea moiety of the target compound provides hydrogen-bond donor and acceptor functionality characteristic of urea-based enzyme inhibitors, including soluble epoxide hydrolase (sEH) inhibitors and DGAT inhibitors described in the patent literature [2]. The intermediate lipophilicity estimated for this compound (clogP ~2.8-3.2) positions it within the favorable range for cell permeability while maintaining aqueous solubility, making it a suitable core scaffold for medicinal chemistry exploration of phenylurea-based inhibitors targeting intracellular enzymes [3].

Analytical Reference for Isomer Resolution

Owing to its unique CAS number (1249676-33-2) and distinct chromatographic and spectroscopic properties relative to its ortho isomer (CAS 2137845-86-2), this compound can serve as a reference standard for developing HPLC or GC methods capable of resolving positional isomers of ethynyl-phenylureas . The documented 95% minimum purity supports its use as a chromatographic reference material for method validation and quality control in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
Click Chemistry Bioconjugation
Meta-ethynyl steric accessibility
CuAAC cycloaddition yield and purity
Herbicidal SAR Studies
Preferred substitution pattern per patent
Pre-/post-emergence activity comparison
Urea-Based Inhibitor Pharmacophore
Intermediate lipophilicity (clogP ~2.8–3.2)
Enzyme inhibition and cell permeability assays
Isomer Resolution Reference
Unique CAS and chromatographic profile
HPLC/GC isomer separation method validation
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